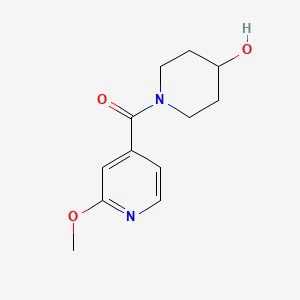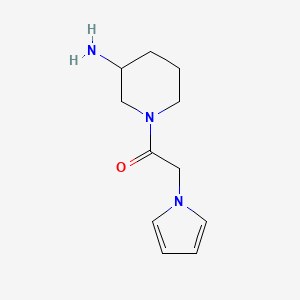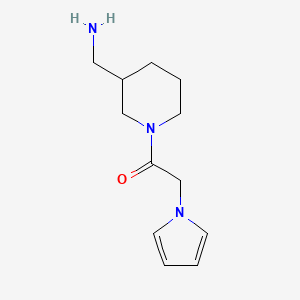
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine
Overview
Description
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azido group (-N₃) attached to the azetidine ring and an indanyl group attached to the nitrogen atom of the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.
Biochemical Analysis
Biochemical Properties
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine plays a significant role in biochemical reactions due to its reactive azido group. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds through azide-alkyne cycloaddition reactions. These interactions are crucial for studying enzyme mechanisms and protein modifications. For instance, the azido group can be used to label proteins, allowing researchers to track protein interactions and modifications in complex biological systems .
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the azido group can induce stress responses in cells, leading to changes in gene expression profiles. Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through intramolecular cyclization reactions. For example, the cyclization of appropriate amines with aldehydes or ketones under acidic or basic conditions can form the azetidine ring.
Introduction of the Azido Group: The azido group can be introduced by treating the azetidine with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), under mild heating conditions.
Attachment of the Indanyl Group: The indanyl group can be introduced through nucleophilic substitution reactions, where the nitrogen atom of the azetidine ring reacts with an indanyl halide or tosylate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine can undergo various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd-C) or lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or halides.
Cycloaddition: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form triazoles or other heterocycles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂) with palladium catalyst (Pd-C), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, halides.
Cycloaddition Reagents: Alkynes, alkenes.
Major Products Formed
Reduction: Formation of 3-amino-1-(2,3-dihydro-1H-inden-2-yl)azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Cycloaddition: Formation of triazoles or other heterocyclic compounds.
Scientific Research Applications
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It can be used in the study of biological processes involving azido groups, such as bioorthogonal chemistry and click chemistry.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine involves its reactivity due to the presence of the azido group and the strained azetidine ring. The azido group can participate in various chemical reactions, such as reduction, substitution, and cycloaddition, leading to the formation of different products. The indanyl group may also contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-azido-1-(2,3-dihydro-1H-inden-2-yl)aziridine: Similar structure but with a three-membered aziridine ring instead of a four-membered azetidine ring.
3-azido-1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.
3-azido-1-(2,3-dihydro-1H-inden-2-yl)piperidine: Similar structure but with a six-membered piperidine ring instead of a four-membered azetidine ring.
Uniqueness
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine is unique due to its four-membered azetidine ring, which imparts significant ring strain and unique reactivity compared to its three-, five-, and six-membered counterparts. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research applications.
Properties
IUPAC Name |
3-azido-1-(2,3-dihydro-1H-inden-2-yl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-15-14-11-7-16(8-11)12-5-9-3-1-2-4-10(9)6-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFCTRIIKXSSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(C3)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















